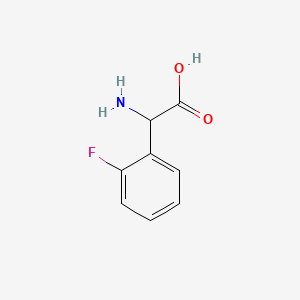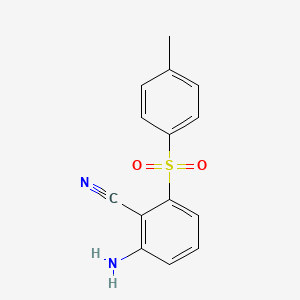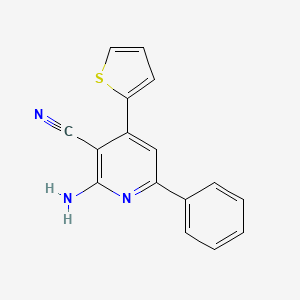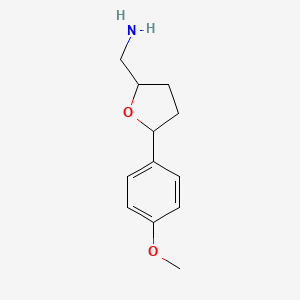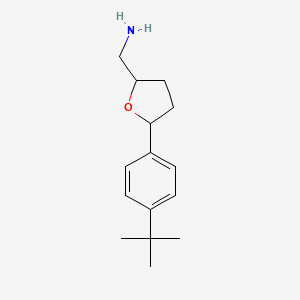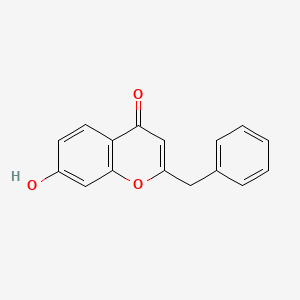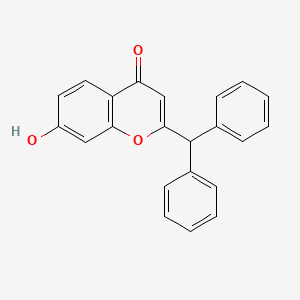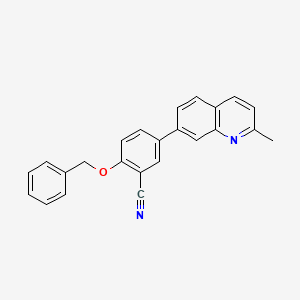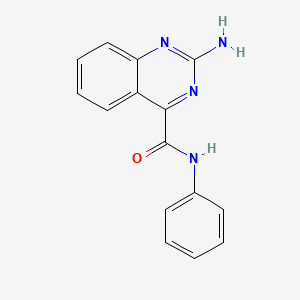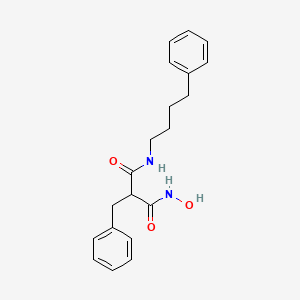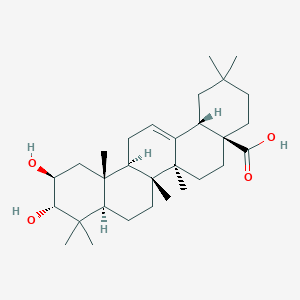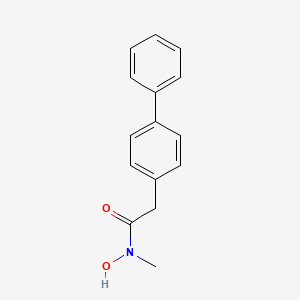
2-Biphenyl-4-yl-N-hydroxy-N-methyl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Biphenyl-4-yl-N-hydroxy-N-methyl-acetamide is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond The specific structure of this compound includes a biphenyl moiety substituted with a hydroxy and a methyl acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenyl-4-yl-N-hydroxy-N-methyl-acetamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The hydroxy and methyl acetamide groups can be introduced through nucleophilic substitution reactions. For instance, the hydroxy group can be added via a hydroxylation reaction, while the methyl acetamide group can be introduced using acylation reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as:
Batch Processing: This method involves the stepwise addition of reagents in a controlled environment, allowing for precise control over reaction conditions.
Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a reactor, which can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Biphenyl-4-yl-N-hydroxy-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxy derivatives
Substitution: Formation of nitro or halogenated biphenyl derivatives
科学的研究の応用
2-Biphenyl-4-yl-N-hydroxy-N-methyl-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
作用機序
The mechanism of action of 2-Biphenyl-4-yl-N-hydroxy-N-methyl-acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxy and methyl acetamide groups can form hydrogen bonds and other interactions with target proteins, influencing their function and activity.
類似化合物との比較
Similar Compounds
2-Hydroxy-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]acetamide: This compound shares a similar biphenyl core but has different substituents, which can lead to variations in its chemical and biological properties.
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: Another biphenyl derivative with distinct functional groups, used as a κ-opioid receptor antagonist.
Uniqueness
2-Biphenyl-4-yl-N-hydroxy-N-methyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and methyl acetamide groups allow for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
N-hydroxy-N-methyl-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C15H15NO2/c1-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 |
InChIキー |
OKCNSKAFTYDWAP-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



